molecular formula C22H26N2O4 B8527867 3-[[5-(4-hydroxypiperidin-1-yl)-2-methylbenzoyl]amino]-2,4-dimethylbenzoic acid

3-[[5-(4-hydroxypiperidin-1-yl)-2-methylbenzoyl]amino]-2,4-dimethylbenzoic acid

Cat. No.: B8527867
M. Wt: 382.5 g/mol
InChI Key: QKXHVYYKUKYHAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[[5-(4-hydroxypiperidin-1-yl)-2-methylbenzoyl]amino]-2,4-dimethylbenzoic acid is a complex organic compound that features a piperidine moiety. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities

Preparation Methods

The synthesis of 3-[[5-(4-hydroxypiperidin-1-yl)-2-methylbenzoyl]amino]-2,4-dimethylbenzoic acid involves multiple stepsCommon synthetic routes include cyclization reactions, hydrogenation, and amination . Industrial production methods often involve optimizing these reactions to achieve high yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-[[5-(4-hydroxypiperidin-1-yl)-2-methylbenzoyl]amino]-2,4-dimethylbenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The piperidine moiety is known to interact with various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar compounds include other piperidine derivatives such as piperine, evodiamine, and matrine. These compounds share the piperidine ring structure but differ in their functional groups and overall structure. The uniqueness of 3-[[5-(4-hydroxypiperidin-1-yl)-2-methylbenzoyl]amino]-2,4-dimethylbenzoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C22H26N2O4

Molecular Weight

382.5 g/mol

IUPAC Name

3-[[5-(4-hydroxypiperidin-1-yl)-2-methylbenzoyl]amino]-2,4-dimethylbenzoic acid

InChI

InChI=1S/C22H26N2O4/c1-13-4-6-16(24-10-8-17(25)9-11-24)12-19(13)21(26)23-20-14(2)5-7-18(15(20)3)22(27)28/h4-7,12,17,25H,8-11H2,1-3H3,(H,23,26)(H,27,28)

InChI Key

QKXHVYYKUKYHAP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2CCC(CC2)O)C(=O)NC3=C(C=CC(=C3C)C(=O)O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2,4-dimethyl-3-[[2-methyl-5-(4-oxo-1-piperidyl)benzoyl]amino]benzoic acid (51 mg, 134.05 μmoles) in methanol (1.34 ml) is added sodium tetrahydroborate (10.14 mg, 268.11 moles) and the mixture is stirred at ambient temperature. After 1 hour, the mixture is quenched and adjusted to pH7 with saturated solution of NH4Cl and extracted twice with CHCl3 (3 ml):IPA(1 ml). The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure. The solid is re-dissolved in 3:1 CHCl3:IPA and diluted with HCl to pH2 and extracted with 3:1 CHCl3:IPA. The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure. The resulting residue is taken up in MeOH and filtered through cotton plug. The filtrate is concentrated under reduced pressure followed by dissolution in H2O and lyophilized for 12 hours to afford the title compound as an off-white powder (0.04 g, 81.9%). Mass spectrum (m/z): 383.2 (M+1).
Quantity
51 mg
Type
reactant
Reaction Step One
Quantity
10.14 mg
Type
reactant
Reaction Step One
Quantity
1.34 mL
Type
solvent
Reaction Step One
Yield
81.9%

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